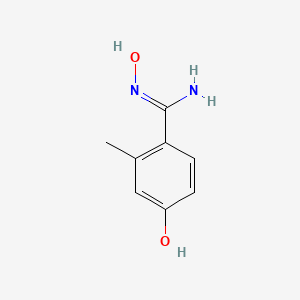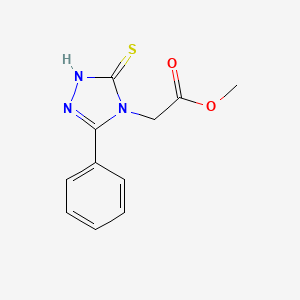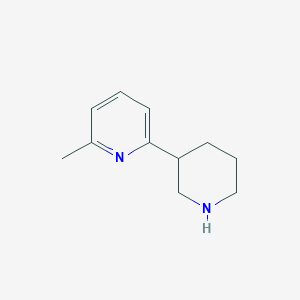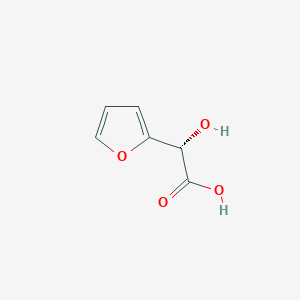
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is an organic compound that features a furan ring attached to a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones to form furans . The hydroxyacetic acid group can be introduced through various methods, including the reaction of furans with glyoxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid may involve the use of catalysts to enhance the efficiency and yield of the reactions. For example, palladium or gold catalysts can be used to facilitate the cyclization of enyne acetates to form substituted furans . The subsequent introduction of the hydroxyacetic acid group can be achieved through controlled oxidation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydroxyacetic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Alcohol derivatives such as 2-(furan-2-yl)ethanol.
Substitution: Halogenated furans such as 2-bromofuran.
Applications De Recherche Scientifique
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The hydroxyacetic acid group can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the hydroxyacetic acid group.
2-(furan-2-yl)ethanol: Contains a furan ring and an alcohol group instead of the hydroxyacetic acid group.
2-bromofuran: A halogenated derivative of furan.
Uniqueness
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the furan ring and the hydroxyacetic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C6H6O4 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
(2S)-2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m0/s1 |
Clé InChI |
RTLDJXGEOSVJEX-YFKPBYRVSA-N |
SMILES isomérique |
C1=COC(=C1)[C@@H](C(=O)O)O |
SMILES canonique |
C1=COC(=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)
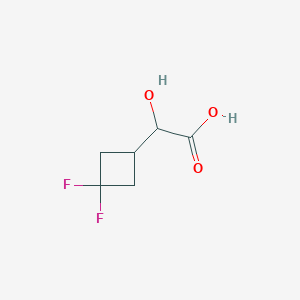
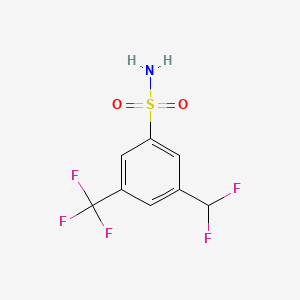
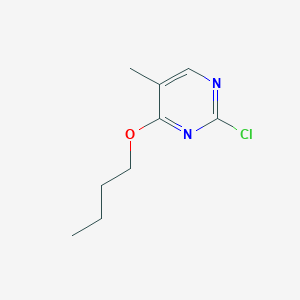
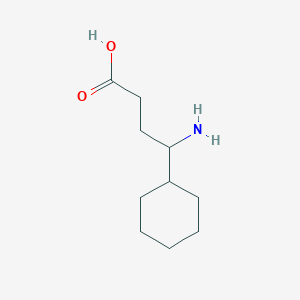
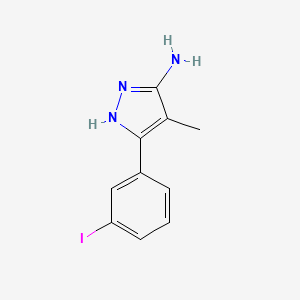
![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)

